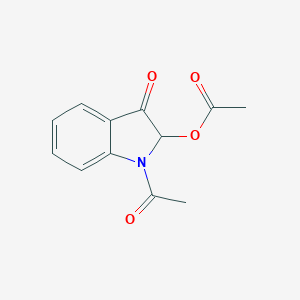![molecular formula C27H38N4O B421306 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 313236-50-9](/img/structure/B421306.png)
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone is a complex organic compound that features a unique combination of a pyrazino[3,2,1-jk]carbazole core and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
- Introduction of the cyclohexyl group via alkylation or acylation reactions.
- Attachment of the piperazine moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as binding to specific receptors or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its efficacy and safety in treating various diseases or conditions.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazino[3,2,1-jk]carbazole derivatives or piperazine-containing molecules. Examples could be:
- 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)propane
Uniqueness
The uniqueness of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone lies in its specific structural features, which may confer unique chemical and biological properties. These could include enhanced binding affinity to certain targets, improved pharmacokinetic properties, or novel material characteristics.
Properties
CAS No. |
313236-50-9 |
|---|---|
Molecular Formula |
C27H38N4O |
Molecular Weight |
434.6g/mol |
IUPAC Name |
1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C27H38N4O/c1-28-12-14-29(15-13-28)19-26(32)30-16-17-31-24-11-10-21(20-6-3-2-4-7-20)18-23(24)22-8-5-9-25(30)27(22)31/h10-11,18,20,25H,2-9,12-17,19H2,1H3 |
InChI Key |
HUSWUBDMYRAXRD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


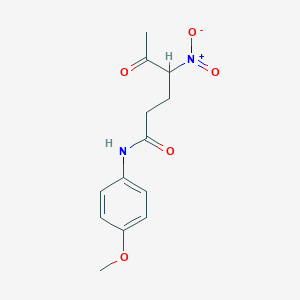
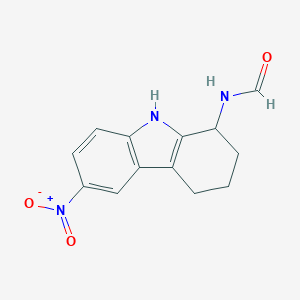
![8-Methyl-3-nitroso-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421230.png)
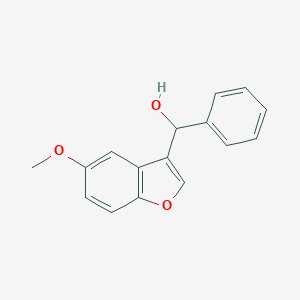
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421234.png)
![ethyl 4-chloro-5-[(E)-(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421235.png)
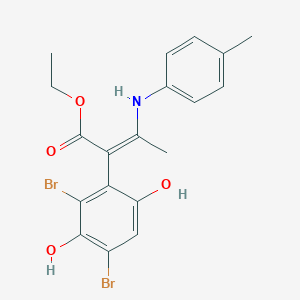
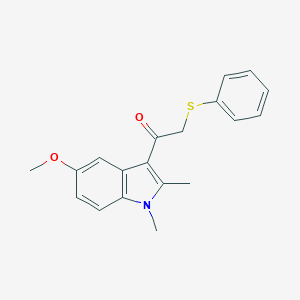

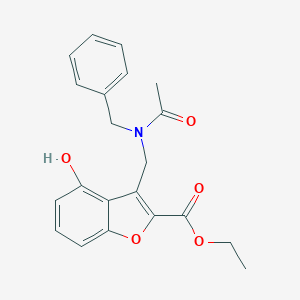
![2-Chloro-6-methyl-7,12-dihydroindolo[3,2-d][1,3]benzodiazepine](/img/structure/B421244.png)
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421246.png)
